molecular formula C12H21ClN2 B15344621 (+-)-endo-(2-Bornylamino)acetonitrile hydrochloride CAS No. 24629-60-5

(+-)-endo-(2-Bornylamino)acetonitrile hydrochloride

Cat. No.: B15344621
CAS No.: 24629-60-5
M. Wt: 228.76 g/mol
InChI Key: VVZJIFXDOJWYMC-UHFFFAOYSA-N
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Description

(±)-endo-(2-Bornylamino)acetonitrile hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bornyl group attached to an aminoacetonitrile moiety, forming a hydrochloride salt. The bornyl group, derived from camphor, imparts specific stereochemical properties to the compound, making it a subject of study in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-(2-Bornylamino)acetonitrile hydrochloride typically involves the reaction of bornylamine with acetonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (±)-endo-(2-Bornylamino)acetonitrile hydrochloride may involve large-scale synthesis using batch or continuous flow reactors. The process would include the optimization of reaction parameters to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-(2-Bornylamino)acetonitrile hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bornyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bornylamino acids, while reduction can produce bornylamines. Substitution reactions can lead to a variety of bornyl derivatives with different functional groups.

Scientific Research Applications

(±)-endo-(2-Bornylamino)acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (±)-endo-(2-Bornylamino)acetonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The bornyl group can interact with hydrophobic pockets in proteins, while the aminoacetonitrile moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bornylamine: A simpler compound with similar stereochemical properties but lacking the nitrile group.

    Bornyl chloride: Contains a bornyl group with a chloride substituent, used in different types of reactions.

    Bornyl acetate: An ester derivative of bornylamine, used in fragrance and flavor industries.

Uniqueness

(±)-endo-(2-Bornylamino)acetonitrile hydrochloride is unique due to the presence of both the bornyl group and the nitrile moiety, which impart distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler bornyl derivatives.

Properties

CAS No.

24629-60-5

Molecular Formula

C12H21ClN2

Molecular Weight

228.76 g/mol

IUPAC Name

cyanomethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C12H20N2.ClH/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13;/h9-10,14H,4-5,7-8H2,1-3H3;1H

InChI Key

VVZJIFXDOJWYMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC#N)C)C.[Cl-]

Origin of Product

United States

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